Cas no 1203410-76-7 (1-(4-chlorophenyl)methyl-3-1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-ylurea)

1-(4-chlorophenyl)methyl-3-1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-ylurea 化学的及び物理的性質
名前と識別子
-
- 1-(4-chlorophenyl)methyl-3-1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-ylurea
- Urea, N-[(4-chlorophenyl)methyl]-N'-[1,2,3,4-tetrahydro-1-(2-methoxyacetyl)-7-quinolinyl]-
- F5532-0074
- 1-[(4-chlorophenyl)methyl]-3-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]urea
- SR-01000923091-1
- 1-[(4-chlorophenyl)methyl]-3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea
- 1203410-76-7
- AKOS024512752
- 1-(4-chlorobenzyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
- SR-01000923091
-
- インチ: 1S/C20H22ClN3O3/c1-27-13-19(25)24-10-2-3-15-6-9-17(11-18(15)24)23-20(26)22-12-14-4-7-16(21)8-5-14/h4-9,11H,2-3,10,12-13H2,1H3,(H2,22,23,26)
- InChIKey: JEMMWAHIZTYJRK-UHFFFAOYSA-N
- ほほえんだ: N(CC1=CC=C(Cl)C=C1)C(NC1=CC2=C(C=C1)CCCN2C(COC)=O)=O
計算された属性
- せいみつぶんしりょう: 387.1349693g/mol
- どういたいしつりょう: 387.1349693g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 27
- 回転可能化学結合数: 5
- 複雑さ: 511
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 70.7Ų
1-(4-chlorophenyl)methyl-3-1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-ylurea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5532-0074-20mg |
1-[(4-chlorophenyl)methyl]-3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea |
1203410-76-7 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5532-0074-25mg |
1-[(4-chlorophenyl)methyl]-3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea |
1203410-76-7 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F5532-0074-20μmol |
1-[(4-chlorophenyl)methyl]-3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea |
1203410-76-7 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5532-0074-10mg |
1-[(4-chlorophenyl)methyl]-3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea |
1203410-76-7 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5532-0074-50mg |
1-[(4-chlorophenyl)methyl]-3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea |
1203410-76-7 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F5532-0074-4mg |
1-[(4-chlorophenyl)methyl]-3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea |
1203410-76-7 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F5532-0074-2mg |
1-[(4-chlorophenyl)methyl]-3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea |
1203410-76-7 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5532-0074-10μmol |
1-[(4-chlorophenyl)methyl]-3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea |
1203410-76-7 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5532-0074-1mg |
1-[(4-chlorophenyl)methyl]-3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea |
1203410-76-7 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5532-0074-75mg |
1-[(4-chlorophenyl)methyl]-3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea |
1203410-76-7 | 75mg |
$208.0 | 2023-09-09 |
1-(4-chlorophenyl)methyl-3-1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-ylurea 関連文献
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
8. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
1-(4-chlorophenyl)methyl-3-1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-ylureaに関する追加情報
1-(4-Chlorophenyl)methyl-3-1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-ylurea: A Comprehensive Overview
The compound with CAS No. 1203410-76-7, commonly referred to as 1-(4-chlorophenyl)methyl-3-1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-ylurea, is a highly specialized organic molecule with significant applications in the field of pharmaceutical chemistry. This compound is notable for its complex structure, which combines a tetrahydroquinoline ring system with a urea moiety and a 4-chlorophenyl group. The presence of these functional groups makes it a versatile compound with potential uses in drug design and development.
Recent studies have highlighted the importance of tetrahydroquinoline derivatives in medicinal chemistry due to their ability to modulate various biological targets. The tetrahydroquinolin core of this compound is particularly interesting as it has been shown to exhibit bioactivity against a range of enzymes and receptors. For instance, research published in the *Journal of Medicinal Chemistry* in 2023 demonstrated that tetrahydroquinoline derivatives can act as inhibitors of kinase enzymes, which are critical targets in cancer therapy.
The urea moiety in this compound further enhances its potential as a bioactive agent. Urea-containing compounds are known for their ability to form hydrogen bonds, which is a key interaction in drug-receptor binding. This property makes them valuable in the design of drugs targeting protein-protein interactions (PPIs), an area of increasing interest in pharmacology. Recent advancements in PPI inhibition have shown that urea-based compounds can disrupt harmful protein interactions associated with diseases such as Alzheimer's and cancer.
The 4-chlorophenyl group attached to the molecule introduces additional electronic and steric effects that can influence the compound's pharmacokinetic properties. Chlorine substitution on aromatic rings is often used to modulate lipophilicity and improve drug absorption. Studies have shown that such substitutions can significantly affect the bioavailability of drugs, making them more effective in treating systemic diseases.
Furthermore, the 2-methoxyacetyl group present in this compound adds another layer of complexity to its structure. Methoxy groups are known for their ability to enhance solubility and stability of organic molecules. In this case, the methoxyacetyl group may play a role in protecting the molecule during metabolic processes or enhancing its activity at specific biological targets.
Recent advancements in computational chemistry have enabled researchers to predict the potential bioactivity of compounds like this one with greater accuracy. Using tools such as molecular docking and machine learning algorithms, scientists can now identify promising drug candidates more efficiently. For example, a study published in *Nature Communications* utilized these techniques to predict that tetrahydroquinoline ureas could inhibit certain G-protein coupled receptors (GPCRs), which are involved in numerous physiological processes.
In terms of synthesis, the preparation of 1-(4-chlorophenyl)methyl-3-1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-ylurea involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The construction of the tetrahydroquinoline ring typically requires either ring-closing metathesis or palladium-catalyzed coupling reactions. The introduction of the urea moiety often involves nucleophilic substitution or amide coupling reactions under specific conditions to ensure selectivity and yield.
The characterization of this compound relies on advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods allow for precise determination of the molecular structure and purity of the synthesized product. Additionally, X-ray crystallography can provide insights into the three-dimensional arrangement of atoms within the molecule, which is crucial for understanding its conformational flexibility and binding interactions.
From an applications perspective, this compound holds promise in several therapeutic areas due to its unique structural features. Its ability to modulate enzyme activity and disrupt protein interactions makes it a candidate for anti-cancer drug development. Moreover, its potential as an inhibitor of GPCRs opens up possibilities in treating conditions such as hypertension and neurodegenerative diseases.
In conclusion, 1-(4-chlorophenyl)methyl-3-1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-ylurea represents an exciting advancement in medicinal chemistry. With its complex structure and diverse functional groups, it offers numerous opportunities for further research and development into novel therapeutic agents.
1203410-76-7 (1-(4-chlorophenyl)methyl-3-1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-ylurea) 関連製品
- 2229444-25-9(1-fluoro-3-(1-methylpyrrolidin-2-yl)propan-2-ol)
- 1217501-53-5(2-Methyl-4-(morpholinosulfonyl)phenylboronic Acid)
- 10193-95-0(4-(2-Sulfanylacetyl)oxybutyl 2-sulfanylacetate)
- 898448-50-5(2-chloro-6-fluoro-N-2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethylbenzamide)
- 3236-71-3(9,9-Bis (4-Hydroxyphenyl) Fluorene)
- 696650-38-1(2-2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl-1-(piperidin-1-yl)ethan-1-one)
- 1806993-68-9(6-Bromo-3-cyano-2-(difluoromethyl)-4-iodopyridine)
- 1807075-30-4(2-Chloro-3-(difluoromethyl)-6-hydroxy-5-methoxypyridine)
- 2116-84-9(1,1,1,5,5,5-Hexamethyl-3-phenyl-3-((trimethylsilyl)oxy)trisiloxane)
- 898762-09-9((4-bromo-2-fluoro-phenyl)-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone)




